ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-bromoacetate with 2-ethoxyaniline to form an intermediate, which is then cyclized with thiourea under basic conditions to yield the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
- Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS Number: 312922-29-5) is a thiazole derivative that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and data.
- Molecular Formula : C13H14N2O3S2
- Molecular Weight : 310.392 g/mol
- LogP : 3.617
- Polar Surface Area (PSA) : 126.81 Ų
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene has shown promising results in various studies:
- Mechanism of Action : Thiazoles are known to inhibit enzymes involved in cancer cell proliferation. For instance, compounds similar to ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene have demonstrated inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
- Cytotoxicity Studies : In vitro studies have reported that thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancers. The IC50 values for some derivatives range from 0.06 µM to 2.5 µM, indicating potent activity against these cell lines .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented:
- Bacterial Inhibition : Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds with similar structures have shown zones of inhibition ranging from 15 to 19 mm at concentrations of 500 µg/disk .
- Fungal Activity : The compound also exhibits antifungal properties, with significant activity against Aspergillus niger and Penicillium species. These findings suggest that thiazole derivatives could serve as potential candidates for developing new antimicrobial agents .
Antioxidant Activity
Research indicates that thiazole compounds possess antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells:
- Radical Scavenging : Studies have demonstrated that thiazole derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative damage in cellular models .
Data Summary
Case Studies
- Synthesis and Evaluation : A study synthesized various thiazole-based compounds and evaluated their biological activities through cytotoxicity assays on cancer cell lines and antimicrobial susceptibility testing against pathogenic bacteria and fungi .
- Structure-Activity Relationship : Research focusing on the structural modifications of thiazole derivatives highlighted the importance of specific substituents on the phenyl ring in enhancing biological activity, particularly against cancer cells and microbes .
Properties
IUPAC Name |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-3-18-10-8-6-5-7-9(10)16-12(15)11(21-14(16)20)13(17)19-4-2/h5-8H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMWOPUOALDTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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